1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 1,6,7-trimethyl-8-(2-(4-phenethylpiperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by:
- A methyl-substituted imidazo[2,1-f]purine-dione core.
- A phenethylpiperazine ethyl chain at the 8-position.
The phenethylpiperazine moiety distinguishes it from halogenated arylpiperazine analogs, which are well-documented for their receptor affinity and pharmacokinetic properties .
Properties
IUPAC Name |
4,7,8-trimethyl-6-[2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-17-18(2)31-20-21(27(3)24(33)26-22(20)32)25-23(31)30(17)16-15-29-13-11-28(12-14-29)10-9-19-7-5-4-6-8-19/h4-8H,9-16H2,1-3H3,(H,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDULNJCMAOORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CCC5=CC=CC=C5)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Receptor Affinity
Key structural differences among analogs lie in the piperazine substituents and methyl group positioning, which critically influence receptor binding and functional activity.
Table 1: Structural and Pharmacological Comparison of Imidazo-Purine-Dione Derivatives
Functional and Pharmacokinetic Profiles
- Receptor Selectivity: Fluorinated derivatives (e.g., AZ-853, AZ-861, 3i) exhibit nanomolar affinity for 5-HT1A/5-HT7 receptors due to electron-withdrawing halogen groups enhancing receptor interactions . The target compound’s phenethyl group may reduce 5-HT7 affinity compared to fluorinated analogs but improve lipophilicity for brain penetration .
- Phosphodiesterase (PDE) Inhibition : Most imidazo-purine-diones show weak PDE4B/PDE10A inhibition (IC50 > 10 µM), suggesting serotonin receptor modulation is their primary mechanism .
- Metabolic Stability : Fluorinated derivatives (e.g., 3i) display moderate metabolic stability in human liver microsomes (HLM), while phenethyl-substituted compounds may exhibit altered clearance due to increased lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
